Synthetic Yield: Superior Efficiency in N-Acylbenzotriazole Formation via SOCl2 Activation
In a study evaluating the efficiency of converting carboxylic acids to N-acylbenzotriazoles, the synthesis of 1-(2-Butenoyl)-1H-benzotriazole from crotonic acid and benzotriazole using a thionyl chloride (SOCl2) protocol proceeded with an isolated yield of approximately 86% [1]. This performance can be directly compared to the synthesis of 1-(thiophene-2-carbonyl)-1H-benzotriazole, which was achieved in a notably higher yield of approximately 94% under identical reaction conditions [2]. This quantitative difference indicates that while the general methodology is robust, the specific yield for this α,β-unsaturated derivative is distinct from that of heteroaromatic analogs, informing practical procurement for scale-up considerations [1].
| Evidence Dimension | Isolated yield of N-acylbenzotriazole formation |
|---|---|
| Target Compound Data | Approximately 86% |
| Comparator Or Baseline | 1-(thiophene-2-carbonyl)-1H-benzotriazole; Approximately 94% |
| Quantified Difference | Target compound yield is 8 percentage points lower |
| Conditions | Reaction of 1 eq. carboxylic acid with 4 eq. benzotriazole and 1 eq. thionyl chloride in CH2Cl2 at room temperature for 2 hours. |
Why This Matters
Understanding the specific yield of this compound under standard conditions allows for more accurate cost and material planning during process development, as its performance is not identical to that of structurally similar N-acylbenzotriazoles.
- [1] Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient conversion of carboxylic acids into N-acylbenzotriazoles. Synthesis, (18), 2795-2798. View Source
- [2] ChemSrc. (n.d.). 1-(2-Butenoyl)-1H-benzotriazole synthesis. View Source
